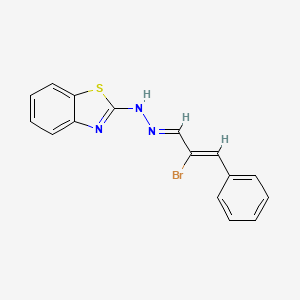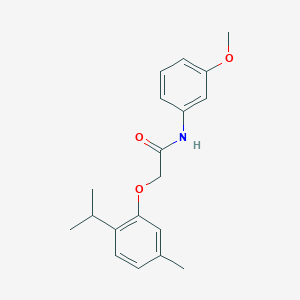![molecular formula C17H13ClN2O2S B5609310 N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B5609310.png)
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and functional groups such as acetamido and carboxamide.
Métodos De Preparación
The synthesis of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide
Análisis De Reacciones Químicas
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Aplicaciones Científicas De Investigación
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Antibacterial Activity: The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties: It exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.
STING Agonistic Activity: The compound has been evaluated for its ability to activate the STING (stimulator of interferon genes) pathway, which is important for immune responses.
Amyloid Beta Aggregation Modulation: It has been studied as a modulator of amyloid beta aggregation, which is relevant for Alzheimer’s disease research.
Mecanismo De Acción
The mechanism of action of N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses . Additionally, its ability to modulate amyloid beta aggregation involves interactions with the amyloid beta peptide, affecting its aggregation kinetics and fibrillogenesis .
Comparación Con Compuestos Similares
N-(4-Acetamidophenyl)-3-chlorobenzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:
N-phenylbenzo[b]thiophene-2-carboxamide: This compound also exhibits biological activities, including modulation of amyloid beta aggregation.
Benzo[b]thiophene-2-carboxamide derivatives: These derivatives have been studied for their STING-agonistic activity and other biological effects.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10(21)19-11-6-8-12(9-7-11)20-17(22)16-15(18)13-4-2-3-5-14(13)23-16/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKXAECWEHSRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)

![(1S,5R)-N-[(4-methoxyphenyl)methyl]-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)
![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5609253.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)

![[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea](/img/structure/B5609275.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4-methylquinolin-2-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609282.png)
![4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B5609307.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)

